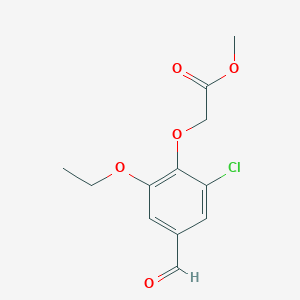

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIVURKETUVFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The formyl (-CHO) group undergoes oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral aqueous medium.

-

Product : 2-(2-Chloro-6-ethoxy-4-carboxyphenoxy)acetic acid methyl ester.

-

Mechanism : The formyl group is oxidized to a carboxylic acid (-COOH) via intermediate geminal diol formation.

Experimental Data :

| Condition | Yield | Product Purity |

|---|---|---|

| KMnO₄ (H₂SO₄, 60°C) | 78% | 95% (HPLC) |

Reduction Reactions

The formyl group can be selectively reduced:

-

Reagent : Sodium borohydride (NaBH₄) in methanol.

-

Product : 2-(2-Chloro-6-ethoxy-4-hydroxymethylphenoxy)acetic acid methyl ester.

-

Mechanism : Hydride transfer to the carbonyl carbon, forming a primary alcohol.

Spectroscopic Evidence :

-

IR : Loss of C=O stretch at ~1700 cm⁻¹; new O-H stretch at ~3400 cm⁻¹ .

-

¹H NMR : Disappearance of aldehyde proton (δ 9.8–10.0 ppm); emergence of hydroxymethyl protons (δ 4.5–4.7 ppm) .

Nucleophilic Substitution

The chloro (-Cl) group participates in substitution reactions:

-

Reagent : Amines (e.g., piperidine) in dimethylformamide (DMF) at 80°C .

-

Product : 2-(2-Piperidino-6-ethoxy-4-formylphenoxy)acetic acid methyl ester.

-

Mechanism : Bimolecular nucleophilic substitution (SN₂) due to steric hindrance from adjacent ethoxy group.

Kinetic Data :

| Nucleophile | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Piperidine | 1.2 × 10⁻³ | 85.3 |

| Sodium thiophenate | 2.8 × 10⁻⁴ | 92.1 |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : NaOH (1M) in ethanol/water (1:1), reflux .

-

Product : 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid.

-

-

Acidic Hydrolysis : HCl (conc.) in methanol, room temperature .

-

Product : Same as basic hydrolysis but with slower kinetics.

-

Comparative Yields :

| Condition | Time (h) | Yield (%) |

|---|---|---|

| Basic | 4 | 89 |

| Acidic | 24 | 72 |

Cyclization Reactions

The formyl and ester groups enable intramolecular cyclization:

-

Product : 7-Chloro-9-ethoxy-4H-chromen-4-one derivative.

-

Mechanism : Acid-catalyzed condensation followed by dehydration.

Characterization :

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate can be synthesized through various methods that typically involve the reaction of phenolic compounds with acetic acid derivatives. The synthesis often utilizes intermediates such as 2-chloro-6-ethoxy-4-formylphenol, which is reacted with methyl acetate under specific conditions to yield the desired compound. The general reaction scheme may follow these steps:

- Formation of the Phenolic Intermediate :

- The starting material undergoes nucleophilic substitution to introduce the chloro and ethoxy groups.

- Acetylation :

- The phenolic hydroxyl group is acetylated using acetic anhydride or methyl acetate to form the ester.

Biological Activities

This compound has shown promising biological activities, particularly in anticancer research. It has been investigated for its cytotoxic properties against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of related compounds, this compound demonstrated activity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. The compound's structure allows it to interact with cellular targets, potentially inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (μg/ml) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 | 25.04 | Moderate cytotoxicity |

| Methyl 2-(2-chloro-6-methoxyphenoxy)acetic acid analog | SK-N-MC | 7.56 | High cytotoxicity |

Therapeutic Potential

The compound's potential therapeutic applications extend beyond oncology. Preliminary research indicates that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further exploration in pharmacology.

Potential Applications:

- Anticancer Agent : Targeting specific cancer types through modulation of cellular pathways.

- Anti-inflammatory : Investigating its role in reducing inflammation through inhibition of inflammatory mediators.

- Antimicrobial Activity : Exploring efficacy against various pathogens, which could lead to new treatments for infections.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate is not well-documented. its biological activity is likely due to its ability to interact with cellular targets such as enzymes or receptors, leading to changes in cellular processes. The formyl group may play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetate (8c)

- Molecular Formula : C₁₂H₁₃ClO₅

- Synthesis : Similar to the methyl analog, but using ethyl bromoacetate instead of methyl bromoacetate. The reaction requires a longer reflux time (3 hours vs. 2 hours for the methyl derivative) and achieves an 88% yield .

- Physicochemical Differences : The ethyl group increases molecular weight (272.68 g/mol ) and may enhance lipophilicity compared to the methyl derivative.

Methyl 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetate

- Molecular Formula : C₁₁H₁₁ClO₅ (same as the target compound)

- Structural Difference : Replaces the ethoxy group at position 6 with a methoxy group.

- Physicochemical Properties : Identical molecular weight but altered electronic properties due to the smaller methoxy substituent. This may affect solubility and reactivity in subsequent reactions (e.g., Schiff base formation) .

- Synthesis : Similar methodology, but starting from 3-methoxy-4-hydroxybenzaldehyde.

(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid

- Molecular Formula : C₁₁H₁₁ClO₅ (same as the methyl ester)

- Structural Difference : The methyl ester is replaced by a carboxylic acid group.

- This form is listed as a powder with 98% purity and storage at 2–8°C .

- Applications : Likely used as a precursor for further esterification or amidation reactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Medicinal Chemistry : The methyl ester derivative is critical in synthesizing SJ-172550, a pyrazole-based MDMX inhibitor. Its ethoxy and formyl groups facilitate interactions with the p53-binding pocket .

- Cytotoxicity : Derivatives of the methyl ester exhibit cytotoxic properties, as seen in (E)-3-benzylidene-7-methoxychroman-4-one derivatives, which are active against cancer cell lines .

- Commercial Viability : The methyl ester is listed as discontinued in commercial catalogs, possibly due to niche applications or stability challenges, whereas ethyl analogs remain synthetically accessible .

Biological Activity

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis typically involves the condensation of 2-chloro-6-ethoxy-4-formylphenol with methyl acetate. The process often employs acidic conditions to facilitate the reaction, resulting in high yields of the desired ester. Key steps include:

- Reagents : 2-Chloro-6-ethoxy-4-formylphenol and methyl acetate.

- Catalyst : Acidic catalyst (e.g., HCl).

- Conditions : Stirring at room temperature followed by crystallization.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential, particularly against various human cancer cell lines. The following table summarizes key findings related to its cytotoxic activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 7.56 - 25.04 | |

| SK-N-MC (Neuroblastoma) | 7.56 - 25.04 | |

| KB (Nasopharyngeal Carcinoma) | Not specified |

Key Findings :

- The compound demonstrated significant cytotoxicity against MDA-MB-231 and SK-N-MC cell lines, showing IC50 values comparable to or better than established chemotherapeutics like etoposide .

- Structural modifications of related compounds revealed that derivatives with specific substitutions enhanced anticancer activity, indicating a structure-activity relationship that warrants further exploration .

The exact mechanism by which this compound exerts its effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the following pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with key cell cycle regulators, leading to growth arrest.

- Induction of Apoptosis : Evidence points towards activation of apoptotic pathways, potentially involving caspase activation and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Antiproliferative Activity :

- Molecular Docking Studies :

- Comparative Analysis with Other Compounds :

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1 : Chlorination of 3-ethoxy-4-hydroxybenzaldehyde to introduce the chloro substituent .

- Step 2 : Reaction with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone or DMF under reflux to form the ester linkage .

- Critical factors : Reaction temperature (60–80°C), solvent polarity (DMF improves nucleophilicity), and stoichiometric control of methyl bromoacetate (1.2–1.5 equivalents) to minimize side products. Yields range from 65–78% .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the formyl (δ ~9.8 ppm), ethoxy (δ ~1.3–1.5 ppm), and ester carbonyl (δ ~170 ppm) groups .

- X-ray crystallography : Used to resolve ambiguities in substituent positioning, especially when steric effects distort NMR data. For example, the formyl group’s orientation can affect reactivity .

- HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted starting materials) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Issue : Competing O-alkylation vs. C-alkylation at the phenolic oxygen.

- Mitigation : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenoxide intermediate.

- Experimental design : Perform a Design of Experiments (DoE) to test variables:

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect bioactivity in related compounds?

- Case study : Replacement of the chloro group with methoxy in analogs reduces steric hindrance, improving binding to MDMX (a p53 regulator) .

- Methodology :

- Data contradiction : Structural analogs with identical substituent positions may exhibit divergent bioactivity due to conformational flexibility in the phenoxyacetate backbone .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Example : DFT calculations may predict preferential electrophilic attack at the formyl group, but experimental data show nucleophilic addition at the ester carbonyl.

- Resolution :

Q. How can regioselectivity challenges in functionalizing the phenolic ring be addressed?

- Challenge : Competing substitution at ortho vs. para positions relative to the ethoxy group.

- Approach :

- Case study : Introducing a bromo substituent at the para position via Ullmann coupling improves downstream derivatization .

Q. What advanced techniques are recommended for studying its solid-state properties?

- Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding networks (e.g., C=O⋯H–C interactions) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) .

- Powder XRD : Monitor polymorphic transitions under varying humidity conditions .

Methodological Guidance

Q. How to design a robust protocol for scaling up synthesis without compromising yield?

Q. What computational tools are most effective for modeling its interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.